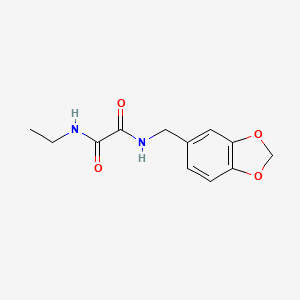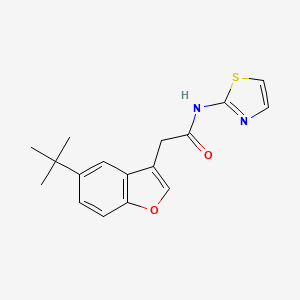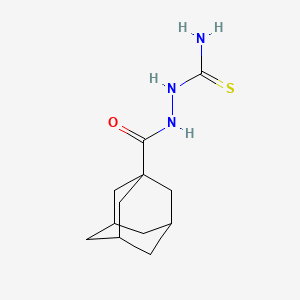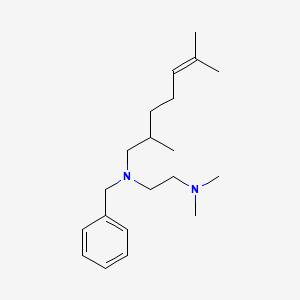![molecular formula C28H29N3O3 B5120326 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of arylpiperazine derivatives, including our compound of interest, involves extensive pre-systemic and systemic metabolism, featuring CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites, known for their serotonin receptor-related effects, undergo further biotransformation, primarily via CYP2D6-dependent oxidation (Caccia, 2007). Additionally, the contribution of arylalkyl substituents to the potency and selectivity of binding affinity at D2-like receptors is noteworthy, emphasizing the role of common pharmacophoric groups in the synthesis and evaluation of such ligands (Sikazwe et al., 2009).
Molecular Structure Analysis
The molecular structure of 3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione reflects its complex nature with potential for varied biological interactions. Its structure facilitates extensive tissue distribution, including brain tissue, which is crucial for its pharmacological effects. The variability in metabolite-to-parent drug ratios among individuals highlights the structural complexity and the influence of genetic factors on its pharmacokinetics (Caccia, 2007).
Chemical Reactions and Properties
Reactions involving arylmethylidenefuranones demonstrate the versatility of our compound in forming a wide range of other chemicals, including acyclic, cyclic, and heterocyclic compounds. These reactions are influenced by the initial reagents' structure, the strength of the nucleophilic agent, and the reaction conditions, leading to the synthesis of amides, pyrrolones, and other derivatives (Kamneva et al., 2018).
Physical Properties Analysis
The physical properties, such as solubility and distribution in tissues, including the brain, are critical for understanding the pharmacological actions of arylpiperazine derivatives. These properties are significantly influenced by the metabolic pathways, particularly the roles of CYP3A4 and CYP2D6 enzymes in the biotransformation of these compounds (Caccia, 2007).
Chemical Properties Analysis
The chemical behavior of our compound under various conditions, including its reactivity with C- and N-nucleophiles, provides insight into its chemical properties. These interactions lead to the formation of diverse molecular structures, showcasing the compound's utility in synthesizing a wide array of chemical entities with potential biological activities (Kamneva et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-(4-benzhydrylpiperazin-1-yl)-1-(2-methoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-34-25-15-9-8-14-23(25)31-26(32)20-24(28(31)33)29-16-18-30(19-17-29)27(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,24,27H,16-20H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAKWOUDNYNAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)CC(C2=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Diphenylmethyl)piperazin-1-yl]-1-(2-methoxyphenyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)


![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![2-({benzyl[2-(dimethylamino)ethyl]amino}methyl)-4,6-dichlorophenol](/img/structure/B5120291.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)